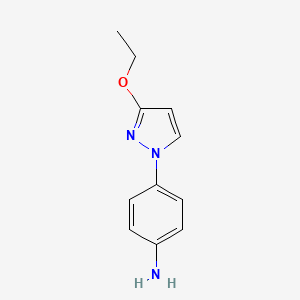

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC17665660

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 4-(3-ethoxypyrazol-1-yl)aniline |

| Standard InChI | InChI=1S/C11H13N3O/c1-2-15-11-7-8-14(13-11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3 |

| Standard InChI Key | BGKOOBOYVZUWAN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NN(C=C1)C2=CC=C(C=C2)N |

Introduction

Chemical Structure and Nomenclature

4-(3-Ethoxy-1H-pyrazol-1-yl)aniline (IUPAC name: 4-[(3-ethoxy-1H-pyrazol-1-yl)amino]benzene) consists of an aniline moiety (C6H5NH2) linked to a pyrazole ring substituted with an ethoxy group (-OCH2CH3) at the 3-position. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, confers electronic diversity that influences reactivity and intermolecular interactions .

Molecular Formula: C11H14N3O

Molecular Weight: 204.25 g/mol (calculated based on analogous structures ).

Key Structural Features:

-

Aniline group: Provides a primary amine (-NH2) capable of participating in hydrogen bonding and electrophilic substitution reactions.

-

Pyrazole core: Enhances metabolic stability and bioavailability compared to non-heterocyclic analogs .

-

Ethoxy substituent: Introduces steric bulk and lipophilicity, potentially modulating solubility and membrane permeability .

Synthetic Pathways and Optimization

The synthesis of 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline may involve multi-step reactions, drawing from established methods for pyrazole-aniline hybrids .

Cyclocondensation Approach

A plausible route involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example:

-

Formation of pyrazole ring: Reaction of 3-ethoxy-1H-pyrazole-4-carbaldehyde with 4-nitroaniline under acidic conditions, followed by reduction of the nitro group to an amine .

-

Characterization: Intermediate nitro compounds are typically reduced using catalytic hydrogenation (H2/Pd-C) or Fe/HCl .

Example Reaction:

Nucleophilic Substitution

Alternative routes may employ halogenated pyrazole intermediates. For instance, 3-chloro-1H-pyrazole derivatives can undergo nucleophilic substitution with ethanol in the presence of a base (e.g., K2CO3) to introduce the ethoxy group .

Key Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at the pyrazole 3-position.

-

Purification: Column chromatography or recrystallization is often required to isolate the final product .

Physicochemical Properties

While experimental data for 4-(3-Ethoxy-1H-pyrazol-1-yl)aniline are scarce, properties can be extrapolated from structurally related compounds :

Spectroscopic Data:

-

1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2CH3), 3.45 (q, 2H, -OCH2), 5.90 (s, 1H, pyrazole-H), 6.60–7.20 (m, 4H, aromatic-H) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O ether) .

Biological and Industrial Applications

Pyrazole-aniline hybrids are explored for diverse applications due to their bioactivity:

Agricultural Chemistry

Compounds with pyrazole moieties exhibit herbicidal, fungicidal, and insecticidal properties . The ethoxy group may enhance lipid membrane penetration, increasing efficacy against plant pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume